

Synthesis of Diethyl Azelate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl azelate

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Abstract

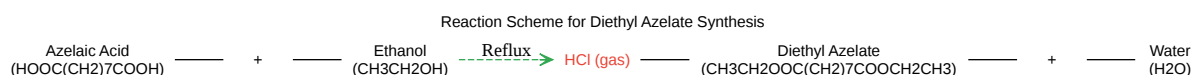
This document provides a detailed protocol for the laboratory synthesis of **diethyl azelate**, a valuable diester with applications as a plasticizer, lubricant, and chemical intermediate.^{[1][2]} The synthesis is achieved through the Fischer esterification of azelaic acid with anhydrous ethanol, utilizing anhydrous hydrogen chloride as a catalyst. This method offers a high yield and a straightforward purification process. This application note includes a comprehensive experimental protocol, tabulated data for key parameters, and visual representations of the reaction scheme and experimental workflow to aid researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Diethyl azelate (CAS 624-17-9) is the diethyl ester of azelaic acid, a naturally occurring dicarboxylic acid.^[3] Its properties, including a liquid state at room temperature and a moderate boiling point, make it a versatile compound in various industrial applications.^{[1][2]} The synthesis of **diethyl azelate** is most commonly achieved via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.^[4] This protocol details a robust and high-yielding procedure for the synthesis, purification, and characterization of **diethyl azelate** in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of **diethyl azelate** from azelaic acid and ethanol is presented below.



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Caption: Fischer esterification of azelaic acid with ethanol.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of **diethyl azelate**.^[5]

Materials and Equipment:

- Azelaic acid (20 g)
- Anhydrous ethanol (200 proof, 200 ml)^[5]
- Anhydrous hydrogen chloride (HCl) gas^[5]
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- 350 ml gas washing bottle^[5]
- 1 L Erlenmeyer flask^[5]
- Stirring apparatus

- Reflux condenser
- Rotary evaporator
- Separatory funnel
- Vacuum distillation apparatus[4]
- Standard laboratory glassware
- Fume hood

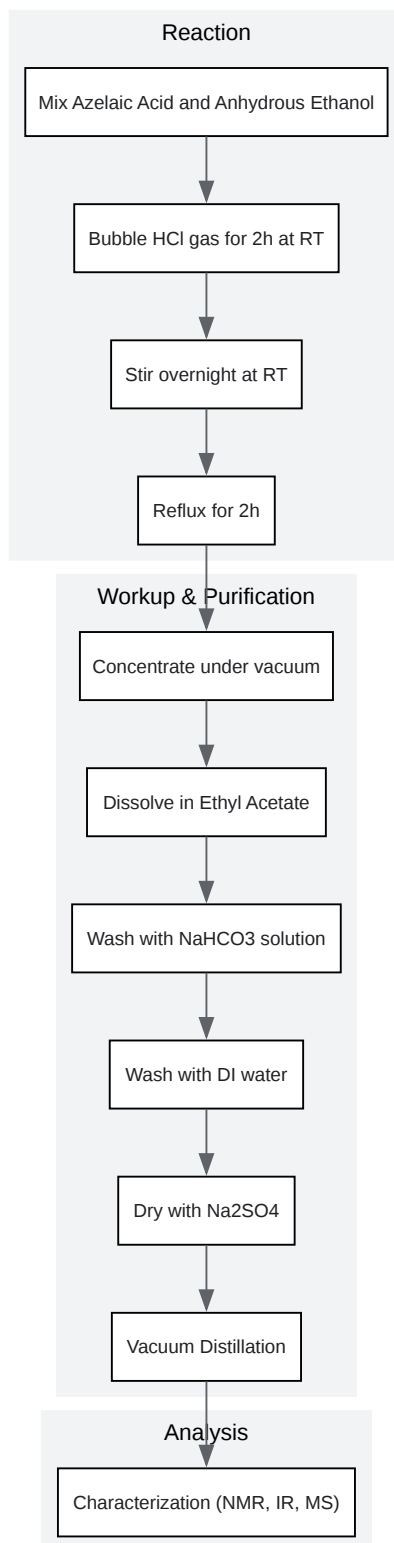
Procedure:

- **Reaction Setup:** In a 350 ml gas washing bottle, combine 20 g of azelaic acid with 200 ml of anhydrous ethanol. The mixture should be stirred at room temperature in a chemical fume hood.[5]
- **Catalyst Introduction:** Bubble anhydrous hydrogen chloride gas through the solution using the gas inlet of the washing bottle. The gas flow should be controlled to ensure maximum dissolution in the ethanol. Continue this process for 2 hours with continuous stirring.[5]
- **Overnight Stirring:** After 2 hours, stop the gas flow and allow the mixture to stir overnight at room temperature.[5]
- **Reflux:** Transfer the solution to a 1 L Erlenmeyer flask and heat to reflux for 2 hours. This step helps to drive off excess dissolved hydrogen chloride.[5]
- **Solvent Removal:** After cooling to room temperature, concentrate the solution under vacuum using a rotary evaporator to yield a clear, slightly yellow oil.[5]
- **Workup and Purification:**
 - Dissolve the crude oil in ethyl acetate.
 - Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

- Follow with several washes with deionized water until the pH of the aqueous layer is neutral.^[5]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
- Final Purification: Purify the resulting **diethyl azelate** by vacuum distillation to obtain the final product.^[4]^[5] A purity of over 99% can be achieved with this method.^[6]^[7]

Experimental Workflow:

Experimental Workflow for Diethyl Azelate Synthesis

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